molecular formula C11H15N3O2 B177305 6-(4-Methylpiperazin-1-yl)nicotinsäure CAS No. 132521-70-1

6-(4-Methylpiperazin-1-yl)nicotinsäure

Katalognummer: B177305
CAS-Nummer: 132521-70-1
Molekulargewicht: 221.26 g/mol
InChI-Schlüssel: QHMVJHRGUIQPPU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(4-Methylpiperazin-1-yl)nicotinic acid is a chemical compound with the molecular formula C11H15N3O2 It is characterized by the presence of a nicotinic acid moiety substituted with a 4-methylpiperazinyl group

Wissenschaftliche Forschungsanwendungen

6-(4-Methylpiperazin-1-yl)nicotinic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.

    Industry: It is used in the development of new materials and chemical processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methylpiperazin-1-yl)nicotinic acid typically involves the reaction of nicotinic acid with 4-methylpiperazine. The reaction is usually carried out in the presence of a suitable solvent and under controlled temperature conditions to ensure the desired product is obtained with high purity. The reaction can be represented as follows:

Nicotinic acid+4-Methylpiperazine6-(4-Methylpiperazin-1-yl)nicotinic acid\text{Nicotinic acid} + \text{4-Methylpiperazine} \rightarrow \text{6-(4-Methylpiperazin-1-yl)nicotinic acid} Nicotinic acid+4-Methylpiperazine→6-(4-Methylpiperazin-1-yl)nicotinic acid

Industrial Production Methods

In an industrial setting, the production of 6-(4-Methylpiperazin-1-yl)nicotinic acid may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of advanced purification techniques, such as crystallization or chromatography, is common to achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions

6-(4-Methylpiperazin-1-yl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The nicotinic acid moiety can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.

Wirkmechanismus

The mechanism of action of 6-(4-Methylpiperazin-1-yl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-(4-Methylpiperazin-1-yl)pyridin-3-amine
  • 2-(4-Methyl-1-piperazinyl)-4-pyridinamine
  • 2-(4-Methylpiperazin-1-yl)pyridin-3-amine

Uniqueness

6-(4-Methylpiperazin-1-yl)nicotinic acid is unique due to its specific substitution pattern on the nicotinic acid moiety. This structural feature imparts distinct chemical and biological properties, differentiating it from other similar compounds.

Biologische Aktivität

6-(4-Methylpiperazin-1-yl)nicotinic acid, identified by its CAS number 132521-70-1, is a compound that has garnered attention for its potential pharmacological properties. This article explores its biological activity, focusing on its interactions with neurotransmitter systems, particularly nicotinic acetylcholine receptors (nAChRs), as well as its synthesis, structural comparisons with similar compounds, and relevant research findings.

Chemical Structure and Properties

The chemical formula for 6-(4-Methylpiperazin-1-yl)nicotinic acid is C11H15N3O2C_{11}H_{15}N_{3}O_{2}, with a molecular weight of 221.26 g/mol. The compound features a piperazine moiety attached to the sixth position of the nicotinic acid structure. Below are some key physical properties:

PropertyValue
Molecular Weight 221.26 g/mol
Melting Point 158 - 160 °C
Boiling Point ~420.2 °C
Density ~1.239 g/cm³
Refractive Index 1.584

The biological activity of 6-(4-Methylpiperazin-1-yl)nicotinic acid is primarily attributed to its interaction with nAChRs, which play a crucial role in neurotransmission and are implicated in various neurological conditions. The piperazine group enhances the compound's affinity for these receptors, potentially leading to neuropharmacological effects.

Neuropharmacological Effects

Research indicates that compounds structurally similar to 6-(4-Methylpiperazin-1-yl)nicotinic acid can act as selective agonists for specific nAChR subtypes, particularly the α4β2 subtype associated with nicotine addiction and cognitive enhancement. The presence of the piperazine ring may facilitate this selectivity and efficacy.

In Vitro Studies

In vitro studies have demonstrated that 6-(4-Methylpiperazin-1-yl)nicotinic acid exhibits significant activity on nAChRs, particularly in models designed to assess cholinergic activity. For instance, it has shown promise as a selective partial agonist for α4* nAChRs, which are critical in mediating the rewarding effects of nicotine and other stimulants .

Animal Models

Animal model studies have further elucidated the anti-inflammatory properties of this compound, suggesting that it may modulate inflammatory pathways through its action on cholinergic systems. For example, one study indicated that derivatives containing piperazine structures could reduce pro-inflammatory cytokine levels in models of acute inflammation.

Comparative Analysis with Similar Compounds

To understand the unique properties of 6-(4-Methylpiperazin-1-yl)nicotinic acid, a comparison with structurally related compounds is useful:

Compound NameMolecular FormulaKey Features
6-(Methylpiperidin-1-yl)nicotinic acid C11H14N2O2C_{11}H_{14}N_{2}O_{2}Contains piperidine instead of piperazine
6-(2-Hydroxyethyl)pyridine-3-carboxylic acid C9H9NO3C_{9}H_{9}NO_{3}Hydroxyethyl group alters solubility and interaction
5-(4-Methylpiperazin-1-yl)pyrimidine C11H15N3OC_{11}H_{15}N_{3}OPyrimidine core offers different receptor interactions

The unique combination of the piperazine ring and nicotinic acid structure in 6-(4-Methylpiperazin-1-yl)nicotinic acid potentially enhances its binding affinity to specific receptors compared to these similar compounds.

Case Studies

Several case studies have highlighted the potential therapeutic applications of 6-(4-Methylpiperazin-1-yl)nicotinic acid:

  • Cognitive Enhancement : A study explored the effects of this compound on cognitive function in animal models, suggesting improvements in memory tasks associated with enhanced cholinergic signaling.
  • Addiction Treatment : Research into analogs of nicotine has indicated that compounds like 6-(4-Methylpiperazin-1-yl)nicotinic acid may serve as scaffolds for developing drugs aimed at treating nicotine addiction by selectively targeting nAChRs without significant side effects on muscarinic receptors .

Eigenschaften

IUPAC Name

6-(4-methylpiperazin-1-yl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-13-4-6-14(7-5-13)10-3-2-9(8-12-10)11(15)16/h2-3,8H,4-7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHMVJHRGUIQPPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80566598
Record name 6-(4-Methylpiperazin-1-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80566598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132521-70-1
Record name 6-(4-Methylpiperazin-1-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80566598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 6-(4-methyl-piperazin-1-yl)-nicotinic acid methyl ester (5.56 g) in MeOH/H2O 1:1 (100 ml) was cooled to 0° C. and treated with NaOH (1.9 g). The reaction mixture was stirred for 45 min at 0° C. and for 5 hrs at r.t., then neutralized with 1N HCl and concentrated. The crude product was used in the next reaction step without further purification.
Quantity
5.56 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
1.9 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-Methylpiperazin-1-yl)nicotinic acid
Reactant of Route 2
6-(4-Methylpiperazin-1-yl)nicotinic acid
Reactant of Route 3
Reactant of Route 3
6-(4-Methylpiperazin-1-yl)nicotinic acid
Reactant of Route 4
Reactant of Route 4
6-(4-Methylpiperazin-1-yl)nicotinic acid
Reactant of Route 5
Reactant of Route 5
6-(4-Methylpiperazin-1-yl)nicotinic acid
Reactant of Route 6
Reactant of Route 6
6-(4-Methylpiperazin-1-yl)nicotinic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.